molecular formula C2H2Cl2OS B183190 alpha-Dichlorothioacetic acid CAS No. 13639-16-2

alpha-Dichlorothioacetic acid

Cat. No.: B183190
CAS No.: 13639-16-2
M. Wt: 145.01 g/mol
InChI Key: FTHIZBAYNLJMRT-UHFFFAOYSA-N
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Description

Dichloroacetic acid (DCA), systematically named 2,2-dichloroacetic acid, is an organochlorine compound derived from acetic acid via substitution of two hydrogen atoms in the methyl group with chlorine atoms. Its molecular formula is C₂H₂Cl₂O₂, with a molar mass of 128.94 g/mol . Structurally, it is characterized by a carboxylic acid group (-COOH) and two chlorine atoms bonded to the α-carbon, giving it enhanced acidity (pKa ≈ 1.35) compared to acetic acid (pKa ≈ 4.76) .

Properties

CAS No.

13639-16-2

Molecular Formula

C2H2Cl2OS

Molecular Weight

145.01 g/mol

IUPAC Name

2,2-dichloroethanethioic S-acid

InChI

InChI=1S/C2H2Cl2OS/c3-1(4)2(5)6/h1H,(H,5,6)

InChI Key

FTHIZBAYNLJMRT-UHFFFAOYSA-N

SMILES

C(C(=O)S)(Cl)Cl

Canonical SMILES

C(C(=O)S)(Cl)Cl

Other CAS No.

13639-16-2

Synonyms

2,2-dichloroethanethioic S-acid

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) pKa Melting Point (°C) Key Applications
Acetic Acid C₂H₄O₂ 60.05 4.76 16.6 Food preservative, solvent
Monochloroacetic Acid C₂H₃ClO₂ 94.49 2.86 63 Herbicides, carboxymethyl cellulose
Dichloroacetic Acid C₂H₂Cl₂O₂ 128.94 1.35 9–11 Cancer research, chemical synthesis
Trichloroacetic Acid C₂HCl₃O₂ 163.38 0.70 57 Protein precipitation, dermatology
Bromodichloroacetic Acid C₂HBrCl₂O₂ 228.3 ~1.2 N/A Disinfection byproduct, toxicology studies

Key Research Findings

  • Toxicity Profile: DCA is classified as a likely human carcinogen by the U.S. EPA, with tumorigenic effects observed in rodent liver and lung . Brominated analogs (e.g., BDCA) exhibit similar carcinogenicity but distinct toxicokinetics due to bromine's larger atomic radius .
  • Medical Potential: DCA restores mitochondrial apoptosis in cancer cells by inhibiting PDK, though clinical use remains experimental due to neurotoxicity risks . TCA lacks therapeutic utility but is critical in laboratory protein analysis .
  • Environmental Impact :

    • Haloacetic acids, including DCA, are disinfection byproducts in chlorinated water, regulated to ≤ 60 µg/L under EPA guidelines .

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